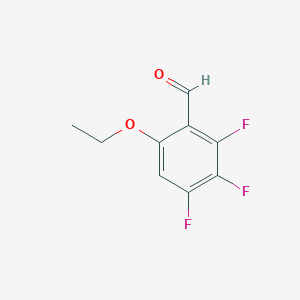

6-Ethoxy-2,3,4-trifluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2,3,4-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-7-3-6(10)9(12)8(11)5(7)4-13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZJNLUPUBUJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1C=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Ethoxy 2,3,4 Trifluorobenzaldehyde

Reactivity Profile of the Aldehyde Functionality in 6-Ethoxy-2,3,4-trifluorobenzaldehyde

The aldehyde group in this compound serves as a key site for a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the carbonyl, leading to the formation of secondary alcohols. Similarly, hydride reagents, like sodium borohydride and lithium aluminum hydride, effectively reduce the aldehyde to the corresponding primary alcohol, (6-ethoxy-2,3,4-trifluorophenyl)methanol. The specific reaction conditions and outcomes are highly dependent on the nature of the nucleophile and the solvent system employed.

No specific research findings on nucleophilic addition reactions with organometallic reagents for this compound were found in the available search results. The information provided is based on general principles of aldehyde chemistry.

The formyl group of this compound can be selectively oxidized to a carboxylic acid or reduced to a methyl group. Strong oxidizing agents, such as potassium permanganate or chromic acid, facilitate the conversion to 6-ethoxy-2,3,4-trifluorobenzoic acid. Conversely, reduction of the aldehyde to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, yielding 1-ethoxy-2,3,4-trifluoro-6-methylbenzene. The choice of reagents is critical to ensure the selectivity of the transformation without affecting the trifluorinated aromatic ring.

Specific experimental details for the selective oxidation and reduction of the formyl group of this compound are not available in the provided search results. The described reactions are based on general organic chemistry principles.

Condensation reactions provide a powerful tool for extending the molecular framework of this compound. The reaction with primary amines leads to the formation of Schiff bases (imines). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. A wide variety of amines can be employed, leading to a diverse library of Schiff base derivatives with potential applications in medicinal chemistry and materials science.

Another important condensation reaction is the Claisen-Schmidt condensation with acetophenones to synthesize chalcones. This base-catalyzed reaction involves the enolate of the acetophenone attacking the aldehyde, followed by a dehydration step to yield the α,β-unsaturated ketone. These chalcone derivatives are of interest due to their potential biological activities.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | Primary Amine (R-NH₂) | Schiff Base | Condensation |

| This compound | Acetophenone (Ar-CO-CH₃) | Chalcone | Claisen-Schmidt Condensation |

While the general principles of Schiff base and chalcone formation are well-established, specific examples and detailed research findings for these reactions with this compound were not found in the search results.

Reactivity of the Trifluorinated Aromatic Ring in this compound

The electron-withdrawing nature of the three fluorine atoms and the aldehyde group significantly activates the aromatic ring of this compound towards nucleophilic attack.

The fluorine atoms on the aromatic ring can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the fluorine atoms and the aldehyde group makes the ring highly susceptible to attack by nucleophiles. The position of substitution is directed by the combined electronic effects of the substituents. Nucleophiles such as amines, alkoxides, and thiolates can displace one or more of the fluorine atoms, leading to a variety of substituted benzaldehyde (B42025) derivatives. The regioselectivity of these reactions is a key aspect of their synthetic utility.

The search results provided general information on SNAr reactions but lacked specific examples involving this compound.

Modern synthetic methods involving C-H activation offer a direct route to functionalize aromatic rings. For this compound, the remaining C-H bond on the aromatic ring is a potential site for such transformations. Strategies like ortho-C-H fluorination using transient directing groups could potentially introduce a fourth fluorine atom onto the ring. Other C-H activation approaches could enable the introduction of various functional groups, further expanding the synthetic utility of this compound.

No research findings on the investigation of aromatic C-H activation strategies for this compound were found in the provided search results.

Reactivity of the Ethoxy Group in this compound

The ethoxy group in this compound is a key functional group that influences the electronic properties of the aromatic ring and serves as a site for specific chemical transformations. Its reactivity is primarily centered on the cleavage of the ether bond.

The cleavage of the aryl-alkyl ether bond in this compound is a common transformation used to unmask a hydroxyl group, yielding 2,3,4-trifluoro-6-hydroxybenzaldehyde. This resulting phenol (B47542) is a versatile intermediate for further functionalization. The cleavage is typically achieved under strong acidic conditions or with Lewis acids.

Strong protic acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) are effective for this purpose. The reaction mechanism begins with the protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the ethyl group's α-carbon in an SN2 reaction. masterorganicchemistry.comlibretexts.org This process results in the formation of the corresponding phenol and an ethyl halide. It is important to note that the nucleophile attacks the less sterically hindered ethyl group rather than the sp²-hybridized carbon of the aromatic ring, which is resistant to SN2 attack. libretexts.org

Boron tribromide (BBr₃) is another powerful reagent for the dealkylation of aryl alkyl ethers and is often preferred due to its efficacy at lower temperatures. researchgate.netnih.govnih.gov The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This is followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the ethyl group. nih.govreddit.com Recent studies on aryl methyl ethers suggest a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.gov After the cleavage step, an aqueous workup hydrolyzes the resulting phenoxy-boron species to yield the final phenolic product.

The resulting 2,3,4-trifluoro-6-hydroxybenzaldehyde can then be used in subsequent reactions, such as O-alkylation or esterification, to introduce a wide variety of other functional groups.

| Reagent | Typical Conditions | Mechanism Type | Products from this compound |

|---|---|---|---|

| HBr or HI | Aqueous solution, heat | SN2 | 2,3,4-Trifluoro-6-hydroxybenzaldehyde + Ethyl halide |

| BBr₃ | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | Lewis acid-assisted SN2 | 2,3,4-Trifluoro-6-hydroxybenzaldehyde + Ethyl bromide |

Chemical transformations that modify the ethyl chain of the ethoxy group without cleaving the ether linkage are not commonly reported for this compound or analogous simple aryl ethyl ethers. The C-H bonds of the ethyl group are generally unreactive under typical synthetic conditions. Reactions such as selective oxidation or substitution on the ethyl chain would require specialized, and likely harsh, conditions that could compromise the stability of the aldehyde and the fluorinated aromatic ring. Therefore, this area of reactivity remains largely unexplored in the literature for this specific compound.

Intramolecular Cyclization and Rearrangement Reactions Involving this compound

The presence of both an aldehyde and a polyfluorinated aromatic ring makes this compound a potential precursor for the synthesis of complex heterocyclic structures through intramolecular reactions.

While direct intramolecular cyclization of this compound is not feasible without prior modification, it serves as a valuable building block for constructing polyfluorinated heterocycles. For instance, the synthesis of polyfluorinated quinolin-2-ones has been achieved through the cyclization of precursor molecules that could be derived from this aldehyde. One such strategy involves the reaction of polyfluorocinnamanilides in superacids like triflic acid. researchgate.net In a hypothetical pathway, this compound could undergo a condensation reaction (e.g., a Claisen-Schmidt condensation) with an appropriate N-arylacetamide to form a chalcone-like intermediate. This intermediate, upon conversion to the corresponding cinnamamide, could then undergo acid-catalyzed intramolecular cyclization, where the activated double bond attacks the fluorinated ring to form the quinolinone core. The fluorine atoms on the ring influence the regioselectivity of the cyclization and the stability of the resulting heterocyclic system.

Similarly, for indole synthesis, the aldehyde could be utilized in strategies like the Fischer indole synthesis. This would involve converting the aldehyde to its corresponding hydrazone by reacting it with a substituted hydrazine. Subsequent treatment with an acid catalyst would induce a orgsyn.orgorgsyn.org-sigmatropic rearrangement followed by cyclization and aromatization to yield a polyfluorinated indole derivative.

Pericyclic reactions are a class of concerted reactions involving a cyclic transition state. The most relevant of these for aryl ethers is the Claisen rearrangement. wikipedia.orglibretexts.orgorganic-chemistry.orgucalgary.ca This reaction, however, is specific to aryl allyl ethers and is not applicable to aryl ethyl ethers like this compound.

In a typical aromatic Claisen rearrangement, heating an aryl allyl ether to high temperatures (100-250 °C) initiates a concerted orgsyn.orgorgsyn.org-sigmatropic rearrangement. libretexts.orgorganic-chemistry.org The reaction proceeds through a six-membered, cyclic transition state, leading to the formation of a non-aromatic cyclohexadienone intermediate. libretexts.orgucalgary.ca This intermediate then rapidly tautomerizes to restore aromaticity, yielding an ortho-allylphenol as the final product. organic-chemistry.orgucalgary.ca The presence of fluorine atoms on the aromatic ring can facilitate related rearrangements by influencing the electronic properties of the system. thieme-connect.de For this type of rearrangement to occur with a molecule related to this compound, the ethoxy group would first need to be converted to an allyloxy group (e.g., via de-ethylation followed by O-allylation).

Cross-Coupling Reactions Utilizing this compound as a Substrate

The highly fluorinated benzene (B151609) ring of this compound presents opportunities for cross-coupling reactions via C-F bond activation. Although C-F bonds are the strongest carbon-halogen bonds, their activation has become an important area of research for late-stage functionalization. mdpi.comnih.gov

The electron-withdrawing nature of the fluorine atoms and the aldehyde group polarizes the C-F bonds, making them more susceptible to nucleophilic attack or oxidative addition by a transition metal catalyst, typically nickel or palladium complexes. mdpi.comnih.govbeilstein-journals.org Nickel-catalyzed systems have shown particular promise for the cross-coupling of fluoro-aromatics with various partners, including amines and oxazoles. mdpi.com For example, a nickel-catalyzed amination could potentially replace one of the fluorine atoms on the ring with a substituted amine.

The regioselectivity of C-F activation can be influenced by the position of the substituents. In this compound, the fluorine atom at the C2 position is ortho to the aldehyde, and the fluorine at C4 is para. These positions are often activated towards nucleophilic aromatic substitution and could be targeted for selective cross-coupling. In some systems containing multiple halogen types, orthogonal coupling is possible. For instance, a palladium catalyst might selectively activate a C-Br bond, leaving C-F bonds intact, while a subsequent nickel-catalyzed reaction could then activate a C-F bond. beilstein-journals.org

Furthermore, transition-metal-free methods have been developed, such as the silylboronate-mediated defluorinative cross-coupling of organic fluorides with amines, which can proceed at room temperature. nih.gov Such methodologies could potentially be applied to functionalize the polyfluorinated ring of this compound, provided the aldehyde group is compatible with the reaction conditions or is appropriately protected.

| Reaction Type | Typical Catalyst/Reagent | Coupling Partner | Potential Product Type |

|---|---|---|---|

| Amination | Nickel complex | Primary/Secondary Amines | Amino-substituted trifluorobenzaldehyde derivative |

| Suzuki Coupling | Palladium complex | Arylboronic acids | Aryl-substituted trifluorobenzaldehyde derivative |

| Metal-Free Amination | Silylboronate / Base | Secondary Amines | Amino-substituted trifluorobenzaldehyde derivative |

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures under relatively mild conditions. The Sonogashira coupling, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. While the aldehyde group in this compound could potentially be a site for various reactions, the primary focus for cross-coupling is typically on a carbon-halogen bond. For the purpose of this discussion, we will consider a hypothetical derivative, 6-Ethoxy-2,3,4-trifluoro-1-iodobenzaldehyde, to illustrate the potential for Sonogashira coupling.

Detailed searches of scientific literature and chemical databases did not yield specific examples of Sonogashira coupling performed directly on this compound. This is expected, as the molecule itself does not possess a suitable leaving group (like a halide) for this type of reaction. However, the reactivity of fluorinated aryl halides in Sonogashira couplings is well-documented. For instance, a highly efficient palladium-catalyzed Sonogashira coupling of various aryl fluorides with terminal alkynes has been developed using LiHMDS as a promoter, proceeding smoothly for both electron-rich and electron-poor fluoroarenes. nih.gov

To provide a tangible illustration of a potential Sonogashira coupling involving a related structure, a hypothetical reaction is presented below. This reaction is based on established protocols for similar fluorinated aromatic compounds.

Hypothetical Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature | Yield |

| 6-Ethoxy-2,3,4-trifluoro-1-iodobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | Toluene | 80 °C | Not Reported |

This table is illustrative and based on general knowledge of Sonogashira reactions with analogous compounds, as no specific data for this compound or its halogenated derivatives was found.

The reaction would likely proceed via the standard Sonogashira catalytic cycle, involving oxidative addition of the palladium catalyst to the aryl-iodine bond, followed by transmetalation with the copper(I) acetylide and subsequent reductive elimination to yield the coupled product. The presence of multiple fluorine atoms on the aromatic ring could influence the reaction kinetics and the stability of the organometallic intermediates.

Exploration of Other Metal-Mediated Coupling Processes

Beyond palladium, other transition metals are known to catalyze a variety of cross-coupling reactions. The reactivity of fluorinated aromatic compounds is of particular interest due to the strength of the carbon-fluorine bond, which can be challenging to activate. Nickel-catalyzed cross-coupling reactions, for example, have shown promise in the activation of C-F bonds.

Research into the catalytic C-F bond activation of aromatic fluorides has highlighted various methods, including those catalyzed by nickel and palladium, for forming C-C and C-heteroatom bonds. mdpi.com These reactions often require specific ligands and reaction conditions to achieve selective activation of a C-F bond over other potentially reactive sites.

Potential Metal-Mediated Coupling Reactions

| Reaction Type | Metal Catalyst | Coupling Partner | Potential Product | Reference Reaction Context |

| Suzuki-Miyaura Coupling | Palladium | Arylboronic acid | Biaryl derivative | General methodology for fluorinated substrates |

| Stille Coupling | Palladium | Organostannane | Biaryl derivative | General methodology for fluorinated substrates |

| Buchwald-Hartwig Amination | Palladium | Amine | Arylamine derivative | General methodology for fluorinated substrates |

| C-F Bond Arylation | Nickel | Arylboronic acid | Biaryl derivative | Activation of C-F bonds in polyfluoroaromatics |

This table outlines potential transformations based on established catalytic methods for fluorinated aromatic compounds, as specific data for this compound is not available.

Spectroscopic Characterization and Structural Elucidation Studies of 6 Ethoxy 2,3,4 Trifluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Ethoxy-2,3,4-trifluorobenzaldehyde, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is employed to unequivocally determine its structure.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aldehyde proton, the aromatic proton, and the protons of the ethoxy group.

The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

The lone aromatic proton (H-5) is anticipated to resonate as a multiplet due to coupling with the adjacent fluorine atoms at positions 4 and 6 (if present, though the substitution is at 6). The chemical shift is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating ethoxy group.

The ethoxy group protons will present as two distinct signals: a quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom and will appear further downfield than the methyl protons. The splitting pattern arises from the coupling between the methylene and methyl protons (³JHH coupling).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.8 - 10.5 | s | - |

| Ar-H | 7.0 - 7.5 | t | ~8-10 (JHF) |

| -OCH₂- | 4.0 - 4.3 | q | ~7.0 (³JHH) |

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. In the case of this compound, the spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the ethoxy group carbons. A key feature of the ¹³C NMR spectrum will be the observation of carbon-fluorine (C-F) coupling, which provides definitive evidence for the positions of the fluorine substituents on the aromatic ring.

The carbonyl carbon (-CHO) is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm. The aromatic carbons will appear in the region of δ 110-160 ppm. The carbons directly bonded to fluorine atoms (C-2, C-3, C-4) will exhibit large one-bond C-F coupling constants (¹JCF). The carbon attached to the ethoxy group (C-6) and the carbon bearing the aldehyde (C-1) will also show coupling to the neighboring fluorine atoms, albeit with smaller coupling constants (²JCF, ³JCF). The carbon at position 5, bonded to a proton, will also display smaller C-F couplings.

The ethoxy group carbons will be observed in the upfield region of the spectrum, with the methylene carbon (-OCH₂-) appearing at a more downfield position than the methyl carbon (-CH₃).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| -CHO | 185 - 195 | d |

| C-1 | 120 - 130 | m |

| C-2 | 140 - 150 | ddd |

| C-3 | 145 - 155 | ddd |

| C-4 | 150 - 160 | ddd |

| C-5 | 115 - 125 | m |

| C-6 | 155 - 165 | d |

| -OCH₂- | 65 - 75 | s |

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The spectrum of this compound is expected to show three distinct signals for the three non-equivalent fluorine atoms at positions 2, 3, and 4. The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring and the nature of the adjacent substituents.

The fluorine atoms will exhibit mutual coupling (F-F coupling), leading to complex splitting patterns. The magnitude of the coupling constants is dependent on the number of bonds separating the fluorine atoms. Generally, ortho coupling (³JFF) is larger than meta coupling (⁴JFF), which in turn is larger than para coupling (⁵JFF). In this molecule, we expect to observe ortho coupling between F-2 and F-3, and between F-3 and F-4. Meta coupling between F-2 and F-4 would also be present. Each fluorine signal will therefore appear as a doublet of doublets or a more complex multiplet.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| F-2 | -140 to -150 | dd |

| F-3 | -155 to -165 | dd |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the aldehyde, aromatic, and ether functional groups.

A strong and sharp absorption band due to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1700-1730 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C-O stretching vibration of the ethoxy group will likely be observed as a strong band around 1250 cm⁻¹. Finally, the C-H stretching vibrations of the ethoxy group will be visible in the 2850-3000 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₂CH₃) | 2850 - 3000 | Medium |

| Aldehyde C-H Stretch | 2720 & 2820 | Weak |

| Aldehyde C=O Stretch | 1700 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. The exact mass of the molecular ion of this compound (C₉H₇F₃O₂) can be calculated and compared with the experimentally determined value to confirm its molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) . The fragmentation pattern will likely involve the initial loss of a hydrogen atom from the aldehyde group to give a stable acylium ion ([M-H]⁺), which is often the base peak in the spectra of benzaldehydes. Further fragmentation could involve the loss of the formyl group (-CHO) to yield a [M-CHO]⁺ ion, or cleavage of the ethoxy group, leading to the loss of an ethyl radical (-C₂H₅) to form a [M-C₂H₅]⁺ ion or the loss of ethylene (-C₂H₄) via a McLafferty-type rearrangement if sterically feasible. The presence of three fluorine atoms will also influence the fragmentation pathways.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| [M-CHO]⁺ | Loss of the formyl radical |

| [M-C₂H₅]⁺ | Loss of an ethyl radical |

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the assessment of purity and the identification of components in the analysis of volatile and semi-volatile compounds such as this compound. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry.

In a typical GC-MS analysis, a sample of this compound is vaporized and introduced into a capillary column. The separation of the compound from any impurities or by-products is achieved based on differences in their boiling points and affinities for the stationary phase of the column. The compound's retention time, the time it takes to travel through the column, is a characteristic property under a given set of experimental conditions and serves as an initial identifier.

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This high-energy process results in the formation of a molecular ion ([M]•+) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," allowing for structural elucidation and definitive identification.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of the ethoxy and aldehyde groups. Key expected fragmentations include:

Loss of a hydrogen atom: [M-H]+ from the aldehyde group.

Loss of the ethoxy group: [M-OCH2CH3]+.

Cleavage of the C-C bond between the benzene (B151609) ring and the aldehyde group: This would lead to the formation of a [C6F3(OC2H5)]+ ion and a [CHO]+ fragment.

Further fragmentation of the ethoxy group: Loss of an ethylene molecule ([M-C2H4]+) via a McLafferty-type rearrangement is also a possibility.

The relative abundances of these fragment ions provide structural information and can be compared against spectral libraries or predicted fragmentation patterns to confirm the identity of the compound. Furthermore, the high sensitivity of GC-MS allows for the detection and tentative identification of even trace-level impurities, making it an invaluable tool for purity assessment in synthetic chemistry. nih.govund.edudocbrown.info

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance |

| 204 | [C9H7F3O2]+ (Molecular Ion) | Moderate |

| 203 | [C9H6F3O2]+ | High |

| 175 | [C8H4F3O]+ | Moderate |

| 159 | [C7H2F3O]+ | High |

| 131 | [C6H2F3]+ | Low |

| 29 | [CHO]+ | Moderate |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The molecular geometry of this compound is primarily dictated by the steric and electronic interactions between the aldehyde group, the ethoxy group, and the three fluorine atoms on the benzene ring. The aldehyde group (-CHO) is generally coplanar with the aromatic ring to maximize π-conjugation. However, the presence of a bulky ortho-substituent, in this case, the ethoxy group at the 6-position, can lead to steric hindrance. This steric strain may cause the aldehyde group to twist slightly out of the plane of the benzene ring.

The conformation of the ortho-ethoxy group relative to the aldehyde group is a key structural feature. It can exist in either an s-cis or s-trans conformation, referring to the relative orientation of the aldehyde's carbonyl bond and the C-O bond of the ethoxy group. ias.ac.in Dipole moment measurements on o-alkoxybenzaldehydes suggest a preference for a conformation where the alkoxy group is oriented away from the aldehyde to minimize steric repulsion.

Table 2: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range | Influencing Factors |

| C(ring)-C(aldehyde) Bond Length | 1.47 - 1.49 Å | Electronic effects of substituents |

| C=O Bond Length | 1.20 - 1.22 Å | Conjugation with the aromatic ring |

| C(ring)-O(ethoxy) Bond Length | 1.35 - 1.37 Å | Resonance effects |

| Aldehyde Torsion Angle | 0° - 20° | Steric hindrance from ortho-ethoxy group |

| C(ring)-C(ring)-C(aldehyde) Angle | 122° - 125° | Steric repulsion |

Advanced Spectroscopic Techniques for Elucidating Electronic and Steric Effects of Substituents

Advanced spectroscopic techniques, such as Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for probing the electronic and steric effects of substituents on the molecular structure and properties of this compound.

Vibrational Spectroscopy (FTIR and Raman): FTIR and Raman spectroscopy measure the vibrational frequencies of chemical bonds within a molecule. uni-rostock.demdpi.comnih.gov The positions, intensities, and shapes of the vibrational bands are sensitive to the electronic environment and steric constraints of the functional groups.

For this compound, the C=O stretching frequency of the aldehyde group, typically observed around 1700 cm⁻¹, is a key diagnostic peak. niscpr.res.in The electron-withdrawing nature of the three fluorine atoms would be expected to increase the C=O bond order and shift this peak to a higher wavenumber compared to unsubstituted benzaldehyde (B42025). Conversely, the electron-donating resonance effect of the ethoxy group, particularly from the ortho position, would tend to lower this frequency. The final position of the C=O stretch will reflect the net electronic effect of all substituents.

The C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region, will provide direct evidence for the fluorination of the benzene ring. The vibrations of the ethoxy group, such as C-O stretching and CH2/CH3 bending modes, will also be present in the spectrum. Steric interactions between the adjacent ethoxy and aldehyde groups may be reflected in subtle shifts in the vibrational frequencies of both groups. ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzaldehyde and its derivatives exhibit characteristic absorption bands in the UV region arising from π→π* and n→π* transitions of the conjugated system and the carbonyl group, respectively.

Table 3: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Key Feature | Expected Wavenumber/Wavelength | Inferred Information |

| FTIR/Raman | C=O Stretch | ~1705 - 1715 cm⁻¹ | Net electronic effect of substituents |

| C-F Stretches | ~1100 - 1400 cm⁻¹ | Presence of fluoro groups | |

| C(ring)-O Stretch | ~1250 - 1270 cm⁻¹ | Presence of ethoxy group | |

| UV-Vis | π→π* Transition | ~250 - 270 nm | Electronic effects on the aromatic system |

| n→π* Transition | ~320 - 340 nm | Carbonyl group electronic environment |

Computational Chemistry and Theoretical Investigations of 6 Ethoxy 2,3,4 Trifluorobenzaldehyde

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic and structural characteristics of molecules. DFT calculations can elucidate key features of 6-Ethoxy-2,3,4-trifluorobenzaldehyde, offering insights that complement experimental findings.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The presence of the ethoxy group introduces conformational flexibility. Theoretical calculations, such as those performed on similar molecules like 4-ethoxybenzaldehyde, help in understanding the rotational barriers and preferred orientations of the ethoxy group relative to the benzene (B151609) ring. nih.govmdpi.com The planarity of the benzaldehyde (B42025) moiety is also a key aspect to be investigated, as the substitution pattern can influence the orientation of the aldehyde group.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C=O bond length | 1.21 Å |

| C-C (ring) bond lengths | 1.39 - 1.41 Å |

| C-F bond lengths | 1.34 - 1.36 Å |

| C-O (ethoxy) bond length | 1.37 Å |

| O-C (ethyl) bond length | 1.43 Å |

| C-C-O (aldehyde) bond angle | 124° |

| C-C-F (ring) bond angles | 118° - 121° |

Note: These values are illustrative and would be determined with precision in a dedicated DFT study.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, which act as electron donors. Conversely, the LUMO is likely to be centered on the electron-withdrawing aldehyde group and the fluorinated benzene ring. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov Computational studies on related substituted benzaldehydes have successfully elucidated these electronic features. researchgate.netrasayanjournal.co.in

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 eV |

| LUMO | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: These values are illustrative and would be calculated in a specific DFT study.

The distribution of charge within a molecule is described by its dipole moment, while its response to an external electric field is quantified by its polarizability. These properties are important for understanding intermolecular interactions and the bulk properties of the material. DFT methods can accurately predict these values. The presence of electronegative fluorine atoms and the polar carbonyl group in this compound is expected to result in a significant dipole moment.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reaction pathways, intermediates, and transition states. nih.govresearchgate.net For this compound, theoretical studies could predict the mechanisms of common reactions involving the aldehyde group, such as nucleophilic addition or oxidation. By calculating the activation energies for different pathways, the most likely reaction products can be determined.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, particularly the flexibility of the ethoxy group. mdpi.com These simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules, which is crucial for understanding its behavior in realistic chemical systems.

Quantitative Structure-Property Relationship (QSPR) Modeling of Reactivity Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties and reactivity of chemicals based on their molecular structure. nih.govresearchgate.net For a series of related benzaldehydes, QSPR models can be developed to correlate molecular descriptors (such as electronic, steric, and topological parameters) with experimentally determined or computationally calculated reactivity parameters. While a specific QSPR model for this compound would require a dataset of similar compounds, the methodology provides a framework for predicting its properties based on the established relationships for other aromatic aldehydes. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For this compound, theoretical models, particularly those based on Density Functional Theory (DFT), can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the chemical shifts (δ) of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. For this compound, the predicted NMR chemical shifts are influenced by the electronic environment of each nucleus, which is in turn governed by the interplay of the electron-withdrawing trifluorobenzaldehyde core and the electron-donating ethoxy group.

Scaling factors are often applied to computationally predicted NMR chemical shifts to improve their correlation with experimental data. For instance, methods like B3LYP/6-31+G(d,p) are commonly used for such predictions nih.gov. The predicted ¹⁹F NMR chemical shifts are particularly sensitive to the electronic effects of the substituents on the aromatic ring nih.govresearchgate.net.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| Aldehyde-H | ~9.8 - 10.2 | s | - |

| Methylene-H (CH₂) | ~4.1 - 4.4 | q | ~7.0 |

| Methyl-H (CH₃) | ~1.3 - 1.5 | t | ~7.0 |

| Aromatic-H | ~6.8 - 7.2 | t | ~8.0 |

| ¹³C NMR | |||

| C=O | ~185 - 190 | s | - |

| C-ethoxy | ~155 - 160 | d | |

| C-F (ortho) | ~140 - 145 (d, J ≈ 250) | d | ~250 |

| C-F (meta) | ~150 - 155 (d, J ≈ 250) | d | ~250 |

| C-F (para) | ~135 - 140 (d, J ≈ 250) | d | ~250 |

| C-H | ~110 - 115 | s | - |

| C-CHO | ~120 - 125 | s | - |

| Methylene-C (CH₂) | ~65 - 70 | s | - |

| Methyl-C (CH₃) | ~14 - 16 | s | - |

| ¹⁹F NMR | |||

| F (ortho) | ~-140 to -150 | dd | |

| F (meta) | ~-155 to -165 | t | |

| F (para) | ~-130 to -140 | dd |

Note: The predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy:

Theoretical vibrational frequency calculations can predict the positions of absorption bands in the IR spectrum. For this compound, characteristic peaks are expected for the carbonyl (C=O) stretch of the aldehyde, C-H stretches of the aldehyde and ethoxy groups, C-O stretches, and C-F stretches. The position of the C=O stretching vibration is sensitive to the electronic effects of the substituents on the benzene ring libretexts.orgpressbooks.pubopenstax.org. Conjugation and the presence of electron-withdrawing fluorine atoms typically influence this frequency libretexts.orgpressbooks.pubopenstax.org. Saturated aldehydes usually show carbonyl absorptions near 1730 cm⁻¹, while conjugation to an aromatic ring lowers this to around 1705 cm⁻¹ pressbooks.pubopenstax.org.

Interactive Data Table: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | ~2820 - 2850, ~2720 - 2750 | Medium |

| Aliphatic C-H Stretch (ethoxy) | ~2900 - 3000 | Medium |

| Carbonyl (C=O) Stretch | ~1690 - 1710 | Strong |

| Aromatic C=C Stretch | ~1580 - 1620, ~1450 - 1500 | Medium |

| C-O Stretch (ethoxy) | ~1200 - 1300 | Strong |

| C-F Stretch | ~1000 - 1150 | Strong |

Note: These are predicted frequencies. Experimental spectra may show shifts due to intermolecular interactions and solvent effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths mdpi.comresearchgate.netrajpub.com. The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions within the aromatic ring and the carbonyl group. The positions of these absorptions are influenced by the substitution pattern on the benzaldehyde core.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| π → π | ~250 - 280 | High |

| n → π | ~320 - 350 | Low |

Note: The predicted λmax values are for the molecule in the gas phase or a non-polar solvent. Solvatochromic shifts may be observed in different solvents.

Elucidating the Influence of Fluorine and Ethoxy Substituents on Electronic Properties and Chemical Reactivity through Computational Means

Computational analysis provides a deep understanding of how the fluorine and ethoxy substituents modulate the electronic properties and chemical reactivity of the this compound molecule.

Electronic Properties:

The three fluorine atoms on the benzene ring are strongly electron-withdrawing due to their high electronegativity. This has a significant impact on the electron distribution within the molecule. In contrast, the ethoxy group at the 6-position is an electron-donating group through resonance, although it is weakly electron-withdrawing through induction.

Computational methods can quantify these effects through the calculation of various electronic descriptors:

Molecular Electrostatic Potential (MESP): MESP maps visually represent the charge distribution on the molecular surface. For this compound, the MESP is expected to show a region of negative potential (red/yellow) around the carbonyl oxygen and the fluorine atoms, indicating their electronegative character and suitability for electrophilic attack. The aromatic ring will exhibit a more complex potential due to the competing effects of the substituents.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. The electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions. It can quantify the delocalization of electron density from the ethoxy group to the aromatic ring and the electron-withdrawing effects of the fluorine atoms and the aldehyde group.

Chemical Reactivity:

The electronic properties dictated by the substituents directly influence the chemical reactivity of this compound.

Reactivity of the Aldehyde Group: The aldehyde group is a key reactive site. The electron-withdrawing nature of the trifluorinated ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. Computational studies on substituted benzaldehydes have shown that electron-withdrawing groups enhance the reactivity of the carbonyl group researchgate.net.

Aromatic Ring Reactivity: The aromatic ring itself can undergo electrophilic or nucleophilic substitution reactions. The strong deactivating effect of the three fluorine atoms and the aldehyde group makes electrophilic aromatic substitution challenging. Conversely, the high degree of fluorination makes the ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. The directing effects of the ethoxy and aldehyde groups will influence the regioselectivity of such reactions.

Interactive Data Table: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Predicted Value/Description | Implication for Reactivity |

| HOMO Energy | Relatively low | Lower tendency to donate electrons in reactions. |

| LUMO Energy | Relatively low | Higher tendency to accept electrons, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability. |

| Dipole Moment | Significant, directed towards the electronegative substituents (F and O). | Influences intermolecular interactions and solubility. |

| Mulliken Charges | Negative charges on F and O atoms; positive charge on the carbonyl C. | Confirms the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen and fluorine atoms. |

| Reactivity towards Nucleophiles | The carbonyl carbon is a primary site for nucleophilic attack. The aromatic ring is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating aldehyde group. | The molecule is expected to readily undergo reactions such as addition to the carbonyl group and potentially SNAr on the aromatic ring. |

| Reactivity towards Electrophiles | The aromatic ring is deactivated towards electrophilic attack due to the presence of multiple electron-withdrawing groups. The ethoxy group may direct weak electrophilic attack to the 5-position. | Electrophilic aromatic substitution is predicted to be difficult and require harsh reaction conditions. |

Advanced Applications in Organic Synthesis: 6 Ethoxy 2,3,4 Trifluorobenzaldehyde As a Versatile Building Block

Precursor for Novel Fluorinated Heterocycles and Complex Molecular Architectures

No specific data was found detailing the use of 6-Ethoxy-2,3,4-trifluorobenzaldehyde as a precursor for the synthesis of the heterocycles listed below.

Synthesis of Nitrogen-Containing Heterocycles (e.g., indoles, quinolinones, oxadiazoles, imines)

While general synthetic routes for indoles, nih.gov quinolinones, and oxadiazoles nih.govresearchgate.netnih.govsemanticscholar.org are widely published, no studies were identified that specifically employ this compound in these transformations.

Generation of Ring Systems with Tunable Fluorination Patterns

Information regarding the generation of tunable fluorination patterns originating from this compound is not available in the reviewed literature.

Development of Fluorinated Ligands for Catalysis and Coordination Chemistry

No specific research was found on the development of fluorinated ligands derived from this specific benzaldehyde (B42025).

Ligand Design and Synthesis Strategies Utilizing this compound

There are no available studies detailing the design or synthesis of ligands using this compound.

Impact on Catalytic Efficiency, Selectivity, and Stability

Consequently, no data exists on the impact of such theoretical ligands on catalytic processes.

Material Science Applications as a Synthetic Intermediate for Advanced Materials

The role of this compound as a synthetic intermediate in material science is not documented in the available scientific literature.

Precursors for Fluorinated Polymers with Enhanced Thermal and Chemical Resistance

The incorporation of fluorine atoms into polymer structures is a well-established strategy for developing materials with exceptional properties. umn.edufluoropolymers.eufluoropolymerpartnership.comnih.govresearchgate.net Fluoropolymers are renowned for their high thermal stability, outstanding chemical resistance, and low surface energy. umn.edunih.govresearchgate.net These characteristics arise from the high electronegativity of fluorine and the strength of the carbon-fluorine bond. nih.gov this compound serves as a valuable monomer for the synthesis of novel fluorinated polymers. The presence of the trifluorinated benzene (B151609) ring in the polymer backbone is expected to impart significant thermal and chemical stability.

The aldehyde functionality of this compound allows for its participation in various polymerization reactions. For instance, it can undergo condensation polymerization with suitable co-monomers to form polyacetals, polyimines, or other condensation polymers. The ethoxy group attached to the aromatic ring can further influence the properties of the resulting polymer, potentially improving its solubility in certain organic solvents and affecting its morphological characteristics.

The thermal stability of polymers derived from this fluorinated benzaldehyde is anticipated to be superior to that of their non-fluorinated analogs. The strong C-F bonds contribute to a higher decomposition temperature, making these materials suitable for applications in demanding environments. Furthermore, the fluorine atoms provide a shielding effect, protecting the polymer backbone from chemical attack by acids, bases, and organic solvents. This enhanced chemical resistance is a key attribute for materials used in chemically aggressive settings.

Below is a table summarizing the expected properties of fluorinated polymers derived from this compound based on general principles of fluoropolymer chemistry.

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | Strong C-F bonds in the polymer backbone. |

| Chemical Resistance | Excellent | Inertness of the fluorinated aromatic ring. |

| Surface Energy | Low | Presence of fluorine atoms on the polymer surface. |

| Solubility | Potentially enhanced in select organic solvents | Influence of the ethoxy group. |

| Dielectric Constant | Low | High electronegativity of fluorine. |

Synthesis of Liquid Crystalline Compounds with Tailored Mesomorphic Properties

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and those of a solid crystal. The molecular structure of a compound plays a crucial role in determining its liquid crystalline behavior, including the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. mdpi.commdpi.comresearchgate.net The incorporation of fluorine atoms into liquid crystal molecules is a common strategy to manipulate their mesomorphic properties. biointerfaceresearch.combeilstein-journals.orgmdpi.com

This compound is a promising building block for the synthesis of novel liquid crystalline compounds. Its rigid trifluorinated phenyl ring can serve as a core mesogenic unit. The aldehyde group provides a convenient handle for extending the molecular structure through the formation of Schiff bases or other linkages, which are common in liquid crystal design. mdpi.com The terminal ethoxy group can influence the melting point and the clearing point of the liquid crystal, thereby affecting the temperature range of the mesophase. tandfonline.com

The trifluoro-substitution pattern on the benzene ring is expected to have a significant impact on the mesomorphic properties. The fluorine atoms can alter the polarity, polarizability, and steric interactions of the molecule, which in turn influence the intermolecular forces that drive the formation of liquid crystalline phases. mdpi.combiointerfaceresearch.com For instance, the introduction of lateral fluorine atoms can affect the stability of tilted smectic phases. biointerfaceresearch.com

By reacting this compound with various anilines or other suitable compounds, a library of new liquid crystals can be synthesized. The systematic variation of the substituents on the other parts of the molecule would allow for the fine-tuning of the mesomorphic properties to meet the requirements of specific applications, such as in display technologies.

The table below illustrates hypothetical liquid crystalline compounds derived from this compound and their potential mesomorphic properties.

| Compound Structure (Hypothetical) | Expected Mesophase | Rationale for Mesomorphic Behavior |

| Schiff base from this compound and 4-alkoxyaniline | Nematic, Smectic | Elongated molecular shape, influence of alkoxy chain length. |

| Ester derivative from the corresponding benzoic acid and a phenol (B47542) | Nematic | Rigid core, potential for dipole-dipole interactions. |

Synthetic Intermediates for General Advanced Fluorochemicals

Introduction of Trifluorinated Motifs into Diverse Chemical Scaffolds

The incorporation of trifluorinated phenyl groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable intermediate for introducing the 6-ethoxy-2,3,4-trifluorophenyl motif into a wide range of chemical structures.

The aldehyde functionality is highly versatile and can be transformed into numerous other functional groups. For example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to an amine via reductive amination. It can also participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and aldol (B89426) condensation. These transformations allow for the facile incorporation of the trifluorinated moiety into complex molecular architectures.

The presence of the ethoxy group provides an additional point of modification, although it is generally less reactive than the aldehyde. Demethylation to the corresponding phenol would provide a site for further functionalization. The fluorine atoms on the aromatic ring can also potentially undergo nucleophilic aromatic substitution under specific conditions, further expanding the synthetic utility of this building block.

Exploration of Novel Fluorine-Containing Functional Groups

Beyond its role in introducing a trifluorinated phenyl ring, this compound can be utilized in the exploration and synthesis of novel fluorine-containing functional groups. The reactivity of the aldehyde group in the presence of the highly electronegative fluorine atoms can lead to unique chemical transformations.

For instance, reactions involving the formation of intermediates where a negative charge is developed on the benzylic carbon could be influenced by the electron-withdrawing nature of the trifluorinated ring. This could affect the stereochemical outcome or the reaction pathway of certain synthetic transformations. Furthermore, the aldehyde can be used as a precursor for the synthesis of novel fluorinated heterocycles through condensation reactions with appropriate dinucleophiles.

Strategies for Stereoselective Synthesis Utilizing this compound as a Chiral or Prochiral Synthon

Stereoselective synthesis is of paramount importance in the preparation of pharmaceuticals and other biologically active molecules. Fluorinated stereogenic centers are of particular interest due to the unique properties they impart. beilstein-journals.org this compound, being a prochiral molecule, can be employed as a substrate in various stereoselective reactions to generate chiral products.

The aldehyde group can undergo nucleophilic addition reactions with chiral nucleophiles or in the presence of chiral catalysts to afford enantioenriched secondary alcohols. For example, the use of chiral organometallic reagents or the application of organocatalysis can facilitate the enantioselective addition of alkyl, aryl, or allyl groups to the carbonyl carbon. nih.govprinceton.edu

Furthermore, the trifluorinated aromatic ring can act as a bulky and electronically distinct substituent, which can influence the stereochemical outcome of reactions at or near the aldehyde group. This steric and electronic influence can be exploited in diastereoselective reactions where the benzaldehyde is reacted with a chiral substrate.

The development of stereoselective methods utilizing this compound as a synthon would provide access to a range of novel chiral building blocks containing the valuable trifluorinated ethoxyphenyl moiety. These chiral synthons could then be elaborated into more complex and potentially bioactive molecules. nih.gov The principles of asymmetric catalysis, including the use of chiral ligands for metal catalysts and the application of enamine or iminium ion catalysis, are directly applicable to this substrate. nih.govprinceton.edu

Future Research Directions and Challenges in 6 Ethoxy 2,3,4 Trifluorobenzaldehyde Chemistry

Development of More Efficient, Sustainable, and Green Synthetic Routes

The current accessibility of 6-Ethoxy-2,3,4-trifluorobenzaldehyde is primarily through specialized chemical suppliers, with detailed synthetic procedures not widely published in academic literature. The likely multi-step synthesis of such a specifically substituted benzaldehyde (B42025) presents significant opportunities for the development of more efficient and environmentally benign methodologies.

Future research in this area should focus on several key aspects of green chemistry:

Atom Economy and E-Factor: Traditional syntheses of highly substituted aromatics often involve multiple protection-deprotection steps and the use of stoichiometric reagents, leading to poor atom economy and a high E-factor (mass of waste per mass of product). Future synthetic strategies should aim to maximize the incorporation of atoms from reactants into the final product. chemrxiv.org This could involve the development of catalytic C-H activation and functionalization methods to introduce the ethoxy and formyl groups directly onto a trifluorinated benzene (B151609) core, thereby reducing the number of synthetic steps and waste generation.

Biocatalysis: The use of enzymes in organic synthesis offers a green alternative to traditional chemical methods. numberanalytics.com Research into biocatalytic approaches for the synthesis of fluorinated aromatic aldehydes is a promising avenue. rsc.org This could involve employing enzymes such as benzaldehyde lyases or engineered cytochrome P450 monooxygenases for the selective formylation or ethoxylation of a suitable trifluorinated precursor under mild, aqueous conditions. nih.govrsc.org

Flow Chemistry: Continuous flow synthesis can offer significant advantages over batch processes in terms of safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or intermediates. Developing a flow process for the synthesis of this compound could enable better control over reaction parameters, reduce reaction times, and minimize the generation of hazardous waste.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Established methodologies for individual steps. | Poor atom economy, high E-factor, use of hazardous reagents. |

| Catalytic C-H Functionalization | Increased atom economy, fewer synthetic steps. | Development of selective and efficient catalysts, harsh reaction conditions may be required. |

| Biocatalysis | Mild reaction conditions, high selectivity, environmentally benign. | Limited availability of suitable enzymes, potential for low substrate tolerance and reaction rates. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup costs, potential for clogging with solid byproducts. |

Exploration of Novel Reaction Pathways and Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-withdrawing trifluorinated ring, the electron-donating ethoxy group, and the reactive aldehyde moiety. While the aldehyde group is expected to undergo typical reactions such as oxidation, reduction, and condensation, the heavily fluorinated aromatic ring presents opportunities for exploring novel reactivity.

Future research should investigate:

Nucleophilic Aromatic Substitution (SNAr): The three fluorine atoms strongly activate the aromatic ring towards nucleophilic attack. The regioselectivity of SNAr reactions on this substrate is an area ripe for investigation. It would be valuable to determine which of the fluorine atoms is most susceptible to displacement by various nucleophiles and how the ethoxy and aldehyde groups influence this selectivity.

Unusual Condensation Reactions: While Knoevenagel and similar condensations are expected, the electronic nature of the trifluorinated ring could influence the reactivity of the aldehyde and the stability of intermediates, potentially leading to unexpected products or reaction pathways.

Metal-Catalyzed Cross-Coupling Reactions: The C-F bonds could potentially be activated for cross-coupling reactions, although this is generally more challenging than for other halogens. Research into catalytic systems that can selectively activate one of the C-F bonds for C-C or C-N bond formation would significantly expand the synthetic utility of this compound.

Integration of Advanced Spectroscopic and Computational Characterization for Predictive Modeling

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While basic characterization data is available from commercial suppliers, in-depth spectroscopic and computational studies are lacking.

Future research efforts should include:

Advanced NMR Spectroscopy: Detailed 1D and 2D NMR studies, including 19F NMR, are essential for unambiguous structural assignment and for probing the electronic environment of the fluorinated ring. nih.gov Computational prediction of NMR chemical shifts using Density Functional Theory (DFT) can aid in the interpretation of experimental spectra. chemrxiv.org

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy, coupled with computational modeling, can provide valuable insights into the vibrational modes of the molecule and the influence of the various substituents on the aromatic ring.

Predictive Modeling: The development of accurate computational models to predict the reactivity and physicochemical properties of polyfluorinated compounds is a significant challenge. researchgate.net Machine learning models trained on experimental and DFT-calculated data for a range of fluorinated molecules could be employed to predict properties such as pKa, redox potential, and site of metabolic attack for this compound. nih.gov

Table 2: Key Physicochemical Properties for Predictive Modeling

| Property | Importance | Potential Predictive Method |

| pKa | Influences solubility, and biological activity. | DFT calculations, machine learning models. |

| Redox Potential | Predicts susceptibility to oxidation or reduction. | Cyclic voltammetry, DFT calculations. |

| LogP | Indicates lipophilicity, affecting membrane permeability. | Computational prediction software, experimental determination. |

| 19F NMR Chemical Shifts | Provides information on the electronic environment of the fluorine atoms. | DFT calculations, machine learning models. chemrxiv.orgnih.gov |

Expanded Applications as a Synthetic Synthon in the Assembly of Highly Complex Molecules

Fluorinated building blocks are invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.comyoutube.comossila.com this compound, with its multiple functional handles, has the potential to be a versatile synthon.

Future research should explore its application in the synthesis of:

Novel Heterocycles: The aldehyde group can be readily transformed into various functional groups that can participate in cyclization reactions. The trifluorinated ring can be incorporated into heterocyclic systems to modulate their biological activity.

Medicinal Chemistry Scaffolds: The unique substitution pattern of this molecule could be exploited to synthesize novel scaffolds for drug discovery. The fluorine atoms can block metabolic pathways and enhance binding affinity to biological targets.

Advanced Materials: The high thermal stability and unique electronic properties conferred by the polyfluorinated aromatic ring make this compound a potential building block for the synthesis of novel polymers, liquid crystals, and other advanced materials. numberanalytics.com

Investigation into the Broader Scope of Fluorine's Influence on Molecular Design and Function

The presence of multiple fluorine atoms on the aromatic ring of this compound has a profound impact on its properties and reactivity. numberanalytics.com A deeper understanding of these effects is crucial for its rational application in molecular design.

Future investigations should focus on:

Electronic Effects: Quantifying the inductive (-I) and resonance (+M) effects of the fluorine atoms in this specific substitution pattern is essential for understanding their influence on the reactivity of the aldehyde and the aromatic ring. wikipedia.org

Conformational Preferences: The interplay between the ethoxy group and the ortho-fluorine atom can lead to specific conformational preferences that may influence intermolecular interactions and biological activity.

Fluorine-Specific Interactions: Investigating the potential for non-covalent interactions involving the fluorine atoms, such as halogen bonding and dipole-dipole interactions, can provide insights into how molecules derived from this synthon might interact with biological targets or self-assemble in materials.

Q & A

Q. How to address hygroscopicity challenges during storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.